Cas no 6754-13-8 (Helenalin)

Helenalin structure
Helenalin structure
Productnaam:Helenalin
CAS-nummer:6754-13-8
MF:C15H18O4
MW:262.30102
CID:503696
PubChem ID:23205

Helenalin Chemische en fysische eigenschappen

Naam en identificatie

    • Azuleno[6,5-b]furan-2,5-dione,3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylene-,(3aS,4S,4aR,7aR,8R,9aR)-
    • Helenalin
    • (3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
    • Azuleno[6,5-b]furan-2,5-dione,3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylen...
    • HELENALIN(SH)
    • dl-Mexicanin I
    • Helenalin A
    • PF 56
    • BDBM43484
    • HELENALIN [MI]
    • MS-23694
    • UNII-4GUY9L896T
    • NSC-85236
    • BRN 0028081
    • BSPBio_001312
    • (3AS-(3A.ALPHA.,4.ALPHA.,4A.BETA.,7A.ALPHA.,8.ALPHA.,9A.ALPHA.))-3,3A,4,4A,7A,8,9,9A-OCTAHYDRO-4-HYDROXY-4A,8-DIMETHYL-3-METHYLENEAZULENO(6,5-B)FURAN-2,5-DIONE
    • 4-Hydroxy-4a,8-dimethyl-3-methylene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
    • (3aR,5R,5aR,8aR,9S,9aS)-9-Hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[7,6-d]furan-2,8-dione
    • Ambrosa-2,11(13)-dien-12-oic acid, 6.alpha.,8.beta.-dihydroxy-4-oxo-, 12,8-lactone
    • HSDB 3490
    • SMR000445626
    • (-)-HELENALIN
    • HMS2236C04
    • HB3927
    • C09473
    • BRD-K26302255-001-02-3
    • HELENALIN [HSDB]
    • NSC 85236
    • HMS1989B14
    • (3aS)-3,3aalpha,4alpha,4a,7aalpha,8,9,9aalpha-octahydro-4-hydroxy-4abeta,8alpha-dimethyl-3-methyleneazuleno(6,5-b)-furan-2,5-dione
    • MLS002701927
    • Ambrosa-2,11(13)-dien-12-oic acid, 6alpha,8beta-dihydroxy-4-oxo-, 12,8-lactone
    • MLS000728512
    • (3aS,4S,4aR,7aR,8R,9aR)-4-hydroxy-4a,8-dimethyl-3-methylene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
    • (3aS,4S,4aR,7aR,8R,9aR)-4-hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
    • 4-18-00-01434 (Beilstein Handbook Reference)
    • CHEMBL338474
    • NSC85236
    • NCGC00163416-01
    • NCI60_041870
    • (3aR,5R,5aR,8aR,9S,9aS)-5,8a-dimethyl-1-methylidene-9-oxidanyl-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
    • AKOS040741831
    • 6754-13-8
    • Azuleno[6,5-b]furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylene-, [3aS-(3a.alpha.,4.alpha.,4a.beta.,7a.alpha.,8.alpha.,9a.alpha.)]-
    • CS-0078850
    • 6.ALPHA.,8.BETA.-DIHYDROXY-4-OXOAMBROSA-2,11(13)-DIEN-12-OIC ACID 12,8-LACTONE
    • cid_23205
    • 6alpha,8beta-Dihydroxy-4-oxoambrosa-2,11(13)-dien-12-oic acid 12,8-lactone
    • (3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
    • WLN: T C575 DYVO MV KUTJ A1 BQ DU1 I1
    • Q387505
    • Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylene-, (3aS-(3aalpha,4alpha,4abeta,7aalpha,8alpha,9aalpha))-
    • Ambrosa-2,11(13)-dien-12-oic acid, 6-alpha,8-beta-dihydroxy-4-oxo-, 12,8-lactone
    • Azuleno[6,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylene-, [3aS-(3a.alpha.,4.alpha.,4a.beta.,7a.alpha.,8.alpha.,9a.alpha.)]-
    • NCGC00163416-02
    • (3aS)-3,3aalpha,4alpha,4a,7aalpha,8,9,9aalpha-Octahydro-4-hydroxy-4abeta,8 alpha-dimethyl-3-methyleneazuleno(6,5-b)-furan-2,5-dione
    • DTXSID50217868
    • CHEBI:5635
    • NS00094722
    • HMS1791B14
    • NF-kappaB inhibitor
    • HY-119970
    • Ambrosa-2, 6.alpha.,8.beta.-dihydroxy-4-oxo-, 12,8-lactone
    • SCHEMBL161593
    • (3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-quinone
    • 4GUY9L896T
    • 6alpha,8betaDihydroxy4oxoambrosa2,11(13)dien12oic acid 12,8lactone
    • (3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno(6,7-b)furan-2,8-dione
    • Azuleno(6,5b)furan2,5dione, 3,3a,4,4a,7a,8,9,9aoctahydro4hydroxy4a,8dimethyl3methylene, (3aS(3aalpha,4alpha,4abeta,7aalpha,8alpha,9aalpha))
    • (3aS)3,3aalpha,4alpha,4a,7aalpha,8,9,9aalphaOctahydro4hydroxy4abeta,8 alphadimethyl3methyleneazuleno(6,5b)furan2,5dione
    • (3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylene-3a,4,5,5a,9,9a-hexahydroazuleno(6,7-b)furan-2,8-dione
    • DTXCID00140359
    • G13013
    • Ambrosa-2,11(13)-dien-12-oic acid, 6alpha,8beta-dihydroxy-4-oxo-, 12,8-lactone (8CI)
    • Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylene-, (3aS-(3aalpha,4alpha,4abeta,7aalpha,8alpha,9aalpha))-(9CI)
    • Ambrosa2,11(13)dien12oic acid, 6alpha,8betadihydroxy4oxo, 12,8lactone
    • (3aS,4S,4aR,7aR,8R,9aR)-4-hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno(6,5-b)furan-2,5-dione
    • (3AS-(3AALPHA,4ALPHA,4ABETA,7AALPHA,8ALPHA,9AALPHA))-3,3A,4,4A,7A,8,9,9A-OCTAHYDRO-4-HYDROXY-4A,8-DIMETHYL-3-METHYLENEAZULENO(6,5-B)FURAN-2,5-DIONE
    • Inchi: InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1
    • InChI-sleutel: ZVLOPMNVFLSSAA-XEPQRQSNSA-N
    • LACHT: C[C@@H]1C[C@@H]2[C@@H](C(=C)C(=O)O2)[C@@H]([C@@]3(C)[C@H]1C=CC3=O)O

Berekende eigenschappen

  • Exacte massa: 262.12100
  • Monoisotopische massa: 262.120509
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 0
  • Complexiteit: 506
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: 1.4
  • Aantal tautomers: 3
  • Topologisch pooloppervlak: 63.6

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.0772 (rough estimate)
  • Smeltpunt: 167-168°
  • Kookpunt: 325.55°C (rough estimate)
  • Vlampunt: 179.9°C
  • Brekindex: 1.4300 (estimate)
  • PSA: 63.60000
  • LogboekP: 1.24630
  • Specifieke rotatie: D25 -102.8° (c = 3.64 in 95% ethanol)

Helenalin Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 2811
  • Veiligheidstermijn:6.1(b)
  • Toxiciteit:LD50 in mice, rats (mg/kg): 150, 125 orally (Witzel)
  • PackingGroup:III
  • Gevaarklasse:6.1(b)
  • Verpakkingsgroep:III
  • Gevaarsniveau:6.1(b)
  • Verpakkingsgroep:III

Helenalin Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71862-1mg
Helenalin
6754-13-8 98%
1mg
¥5647.00 2022-04-26
ChemScence
CS-0078850-500ug
Helenalin
6754-13-8 98.87%
500ug
$270.0 2022-04-26
ChemScence
CS-0078850-1mg
Helenalin
6754-13-8 98.87%
1mg
$410.0 2022-04-26
MedChemExpress
HY-119970-500μg
Helenalin
6754-13-8 98.87%
500μg
¥3595 2024-04-18
A2B Chem LLC
AC62687-1mg
Helenalin
6754-13-8 ≥98%
1mg
$454.00 2024-04-19
TRC
H230000-2.5mg
Helenalin
6754-13-8
2.5mg
$1568.00 2023-05-18
TRC
H230000-0.25mg
Helenalin
6754-13-8
0.25mg
$ 165.00 2022-06-04
TRC
H230000-1mg
Helenalin
6754-13-8
1mg
$781.00 2023-05-18
MedChemExpress
HY-119970-1mg
Helenalin
6754-13-8 98.87%
1mg
¥5395 2024-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-218579-500µg
Helenalin,
6754-13-8 ≥96%
500µg
¥2332.00 2023-09-05

Helenalin Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:6754-13-8)Helenalin
A1204658
Zuiverheid:99%/99%
Hoeveelheid:500μg/1mg
Prijs ($):451.0/676.0